1-(4-fluorophenyl)-4-(thiophen-3-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
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Overview
Description
1-(4-Fluorophenyl)-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione is a complex organic compound that features a fluorophenyl group, a thiophene ring, and an octahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a fluorophenyl ketone with a thiophene derivative, followed by cyclization and reduction steps to form the octahydroquinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic substituents.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties may make it suitable for use in materials science, such as in the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(4-fluorophenyl)-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione include other fluorophenyl derivatives, thiophene-containing compounds, and octahydroquinoline analogs. Examples include:
- 1-(4-Fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-3-one
- 4-(Thiophen-3-yl)-1,2,3,4-tetrahydroquinoline
- 1-(4-Fluorophenyl)-4-(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline
Uniqueness
The uniqueness of 1-(4-fluorophenyl)-4-(thiophen-3-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione lies in its specific combination of functional groups and structural features. The presence of both a fluorophenyl group and a thiophene ring within an octahydroquinoline framework provides a distinct set of chemical and physical properties that can be leveraged for various applications.
Properties
Molecular Formula |
C19H16FNO2S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-thiophen-3-yl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione |
InChI |
InChI=1S/C19H16FNO2S/c20-13-4-6-14(7-5-13)21-16-2-1-3-17(22)19(16)15(10-18(21)23)12-8-9-24-11-12/h4-9,11,15H,1-3,10H2 |
InChI Key |
KIETWZHLXZRZGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)F)C4=CSC=C4)C(=O)C1 |
Origin of Product |
United States |
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